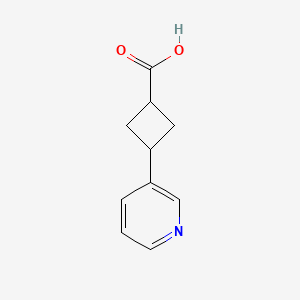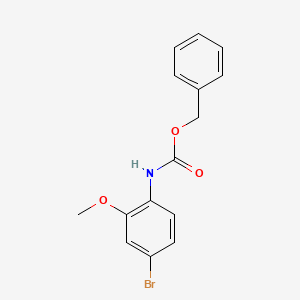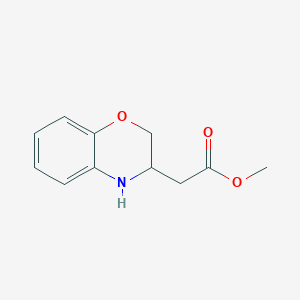
methyl 3,4-dihydro-2H-1,4-benzoxazin-3-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds that consist of a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate typically involves the reaction of aromatic primary amines with formaldehyde and 4-hydroxy acetophenone in methanol. The reaction mixture is refluxed for a specified period, followed by cooling and crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of human topoisomerase I, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate include:
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetate
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Uniqueness
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit human topoisomerase I sets it apart from other similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)6-8-7-15-10-5-3-2-4-9(10)12-8/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
JHWQFCKFDBQXGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
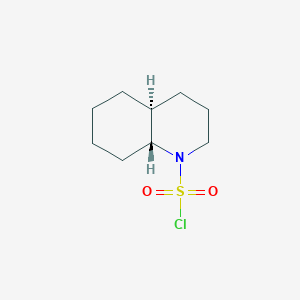
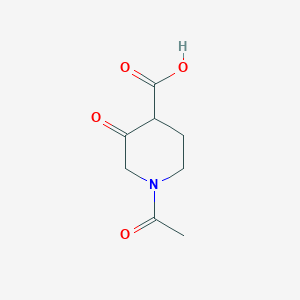
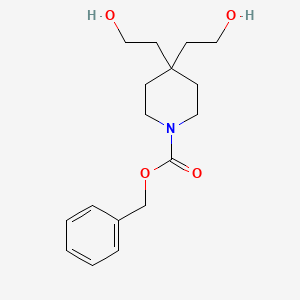
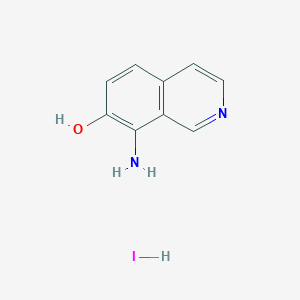
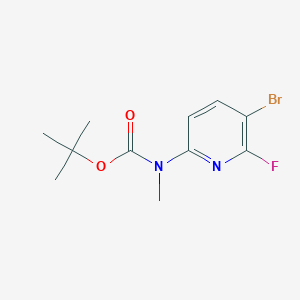
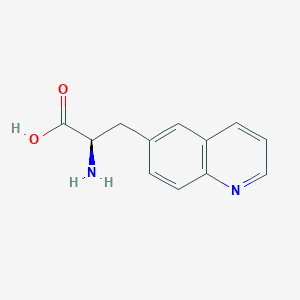

![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
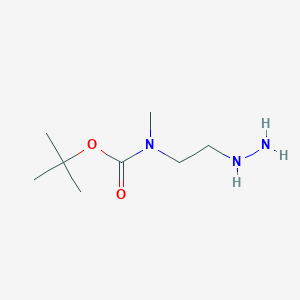
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
